![molecular formula C20H20N2O4 B13787700 1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] CAS No. 6587-80-0](/img/structure/B13787700.png)
1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] is a spiropyran-based photochromic dye. This compound is known for its ability to change color upon exposure to light, making it useful in various applications such as optical data storage, switching devices, and signal transducer receptors .
Métodos De Preparación
The synthesis of 1’,3’-dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] involves several steps. One common synthetic route includes the condensation of 1,3,3-trimethyl-2-methyleneindoline with 7-methoxy-6-nitro-2H-chromene-3-carbaldehyde under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] undergoes various chemical reactions, including:
Photoisomerization: Exposure to UV light induces a reversible transformation between the spiropyran and merocyanine forms.
Thermal Reactions: The compound can revert from the merocyanine form back to the spiropyran form upon heating.
Substitution Reactions: The nitro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include UV light for photoisomerization, heat for thermal reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action for 1’,3’-dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] involves photoisomerization. Upon exposure to UV light, the spiropyran form converts to the merocyanine form, which has a different absorption spectrum and color. This change is reversible, allowing the compound to switch back to the spiropyran form upon exposure to visible light or heat .
The molecular targets and pathways involved in this process include the nitro and methoxy groups, which play a crucial role in the photoisomerization and thermal reset reactions .
Comparación Con Compuestos Similares
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] is unique due to its high quantum yield and stability. Similar compounds include:
1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[2H-1-benzopyran-2,2’-indoline]: Another spiropyran-based dye with similar photochromic properties.
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Known for its use in optical data storage applications.
1,3,3-Trimethylindolino-8’-methoxy-6’-nitrobenzospiropyran: Used in the development of smart materials.
These compounds share similar structures and properties but differ in their specific functional groups and applications.
Propiedades
Número CAS |
6587-80-0 |
|---|---|
Fórmula molecular |
C20H20N2O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
7-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)14-7-5-6-8-15(14)21(3)20(19)10-9-13-11-16(22(23)24)18(25-4)12-17(13)26-20/h5-12H,1-4H3 |
Clave InChI |
YVXQOVOKDWEDNL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C13C=CC4=CC(=C(C=C4O3)OC)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)

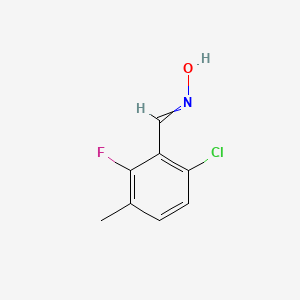

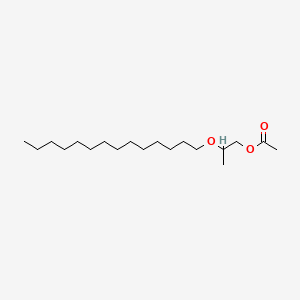
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)

![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)
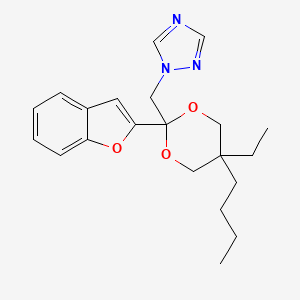
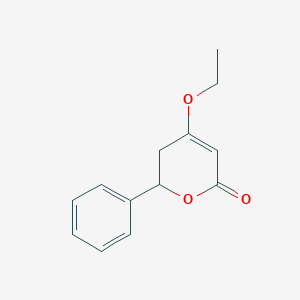
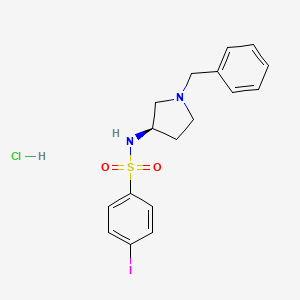
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)
